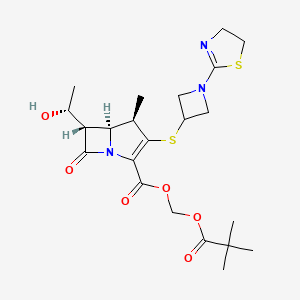

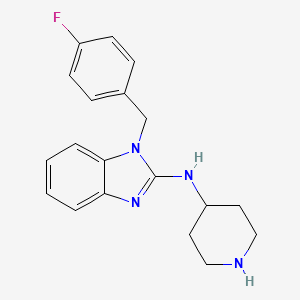

![molecular formula C29H20O12 B1682790 3,4,5-三羟基-1,8-双[(2R,3R)-3,5,7-三羟基-3,4-二氢-2H-色烯-2-基]苯并[7]环庚烯-6-酮 CAS No. 4670-05-7](/img/structure/B1682790.png)

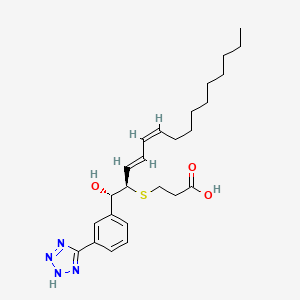

3,4,5-三羟基-1,8-双[(2R,3R)-3,5,7-三羟基-3,4-二氢-2H-色烯-2-基]苯并[7]环庚烯-6-酮

描述

Theaflavin (TF) and its derivatives, collectively known as theaflavins, are antioxidant polyphenols formed from the condensation of flavan-3-ols in tea leaves during the enzymatic oxidation of black tea . Theaflavins are types of thearubigins, and are therefore reddish in color .

Synthesis Analysis

Theaflavins are produced by key enzymes, such as polyphenol oxidase and peroxidase, from parent green tea catechins present in fresh green tea leaves during the production of black tea leaves or the fermentation of green tea . Different procedures for the synthesis of theaflavins using chemical oxidizing reagents or enzymes have been studied . Recently, several biosynthetic methods have been developed for the mass production of theaflavins .

Molecular Structure Analysis

Theaflavins are characterized by the benzotropolone skeleton . The structures of theaflavins exhibited significant effects on the binding/quenching process, and the binding affinity increased with the increase of molecular weight of theaflavins and the presence of galloyl moiety .

Chemical Reactions Analysis

Theaflavins are formed from the oxidation and polymerization of catechins during the manufacturing process of black tea . The formation of Theaflavin was significantly enhanced by using an ice bath (2–3°C). Additionally, increasing the ratio of (−)-epigallocatechin (EGC) under the ice bath could further improve its yield .

Physical And Chemical Properties Analysis

Theaflavins are the primary red pigments in black tea . They are types of thearubigins, and are therefore reddish in color . Theaflavins also could accelerate the mellow and fresh degree of black tea infusions .

科学研究应用

冠状病毒血凝素-酯酶的抑制

茶黄素已被确定为冠状病毒血凝素-酯酶 (HE) 的潜在抑制剂。 这是通过分子对接、ADMET 分析、动力学模拟和结合自由能计算等多种计算方法实现的 .

抑制 SARS CoV-2 的多个靶点

茶黄素的没食子儿茶素类似物已显示出抑制 SARS CoV-2 多个靶点的潜力。 这是通过分子动力学研究确定的 .

抗氧化特性

茶黄素是一种多酚化合物,具有多种健康益处,包括抗氧化特性。 它可以减少氧化应激,并充当超氧化物清除剂 .

抗肥胖和降血糖能力

据报道,茶黄素具有减脂和降血糖能力,这在预防与生活方式相关的疾病方面可能是有益的 .

抗癌特性

茶黄素已被发现具有抗癌特性,使其成为癌症预防和治疗的潜在候选药物 .

抗炎特性

茶黄素具有抗炎特性,这在治疗慢性炎症性疾病方面可能是有益的 .

改善认知功能

茶黄素已被证明可以改善内皮功能,这可以增强脑血流。 这种作用不仅有利于整体大脑健康,而且还可以改善认知功能,尤其是在需要注意力和执行功能的任务中 .

治疗慢性气道炎症

茶黄素已被发现可以抑制表皮生长因子受体的活化,并降低粘蛋白 5AC 的水平,从而缓解气道粘液分泌过度。 这对于治疗慢性气道炎症可能很有价值 .

作用机制

Target of Action

The primary target of Theaflavin is the hemagglutinin-esterase (HE) glycoprotein receptor of the coronavirus . This receptor plays a crucial role in the life cycle of the virus, making it a promising target for potential inhibitors .

Mode of Action

Theaflavin interacts with the HE receptor through a process called molecular docking . This interaction disrupts the normal function of the receptor, thereby inhibiting the ability of the virus to infect host cells . Theaflavin has been identified as a potential HE inhibitor with better binding energy .

Biochemical Pathways

Theaflavin’s interaction with the HE receptor affects the viral entry pathway . By inhibiting the HE receptor, Theaflavin prevents the virus from entering host cells, thereby interrupting the viral life cycle and reducing the spread of the virus .

Pharmacokinetics

Computational approaches such as admet analysis can provide insights into these properties .

Result of Action

The result of Theaflavin’s action is the inhibition of viral entry into host cells . This can potentially reduce the spread of the virus and alleviate the symptoms of the viral infection .

未来方向

属性

IUPAC Name |

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-ZKSIBHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196916 | |

| Record name | Theaflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4670-05-7 | |

| Record name | Theaflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEAFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)